
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol is an organic compound that features a hepta-triene backbone with a sulfonyl group attached to a methylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Hepta-triene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to form the conjugated triene system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methylbenzene Ring: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the methylbenzene ring to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol: can be compared with other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Hepta-triene derivatives: Compounds with similar conjugated triene systems can be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hepta-triene backbone with a sulfonyl group and a methylbenzene ring
Propiedades
Número CAS |
228417-11-6 |
|---|---|
Fórmula molecular |
C14H16O3S |
Peso molecular |
264.34 g/mol |
Nombre IUPAC |
(3R)-4-(4-methylphenyl)sulfonylhepta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C14H16O3S/c1-4-6-14(13(15)5-2)18(16,17)12-9-7-11(3)8-10-12/h4-10,13,15H,1-2H2,3H3/t13-/m1/s1 |
Clave InChI |
IVTLQNXUVMUPNU-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)[C@@H](C=C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


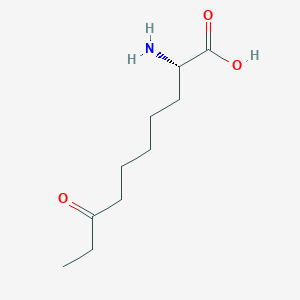
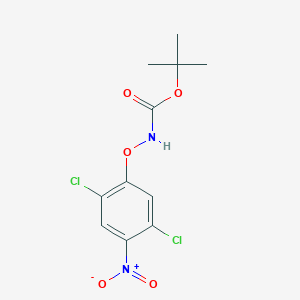
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
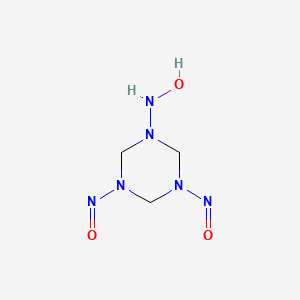
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
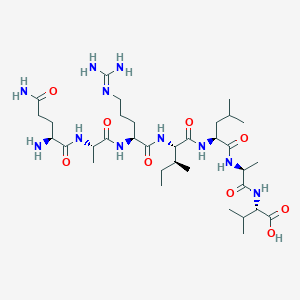
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
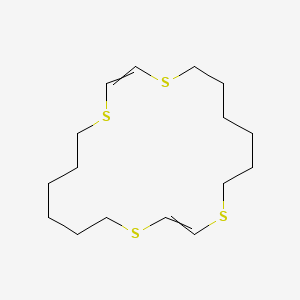
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

